4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
Description
This compound is a 1,2,4-triazole derivative with a thiol (-SH) group at position 3, an (E)-configured 4-tert-butylphenylmethylideneamino substituent at position 4, and a 5-phenyl-1H-pyrazol-3-yl moiety at position 5. Structural characterization of such compounds typically involves spectroscopic techniques (IR, NMR, LC-MS) and X-ray crystallography .
Properties
Molecular Formula |
C22H22N6S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H22N6S/c1-22(2,3)17-11-9-15(10-12-17)14-23-28-20(26-27-21(28)29)19-13-18(24-25-19)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,24,25)(H,27,29)/b23-14+ |
InChI Key |
ZAZSLNPMSJIDHP-OEAKJJBVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl Benzoylacetate with Hydrazine Hydrate
Ethyl benzoylacetate (10 mmol) and hydrazine hydrate (15 mmol) were refluxed in absolute ethanol (30 mL) for 6 hours. The reaction mixture was cooled to room temperature, yielding ethyl 5-phenyl-1H-pyrazole-3-carboxylate as a white precipitate (Yield: 78%).
Hydrazide Formation
The ester intermediate (10 mmol) was treated with excess hydrazine hydrate (20 mmol) in ethanol (20 mL) under reflux for 4 hours. After cooling, 5-phenyl-1H-pyrazole-3-carboxylic acid hydrazide was isolated via filtration (Yield: 85%).
Table 1: Characterization Data for 5-Phenyl-1H-pyrazole-3-carboxylic Acid Hydrazide
Formation of Potassium Dithiocarbazinate Salt
The hydrazide intermediate was converted into potassium dithiocarbazinate to facilitate cyclization into the triazole ring.
Reaction with Carbon Disulfide
5-Phenyl-1H-pyrazole-3-carboxylic acid hydrazide (10 mmol) was suspended in ethanol (50 mL) containing potassium hydroxide (15 mmol). Carbon disulfide (12 mmol) was added dropwise, and the mixture was stirred at 60°C for 3 hours. The resultant potassium dithiocarbazinate salt was filtered and dried (Yield: 80%).
Key Reaction Conditions
- Solvent: Ethanol
- Temperature: 60°C
- Catalyst: Potassium hydroxide
Cyclization to 4-Amino-5-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
The dithiocarbazinate salt underwent cyclization to form the triazole-thiol core.
Hydrazine Hydrate-Mediated Cyclization
The potassium salt (10 mmol) was refluxed with hydrazine hydrate (20 mmol) in ethanol (40 mL) for 5 hours. Upon cooling, 4-amino-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol precipitated as a pale-yellow solid (Yield: 75%).
Table 2: Spectral Data for Triazole-Thiol Intermediate
Schiff Base Condensation with 4-tert-Butylbenzaldehyde
The final step involved Schiff base formation between the triazole-thiol intermediate and 4-tert-butylbenzaldehyde.
Condensation Reaction
4-Amino-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (10 mmol) and 4-tert-butylbenzaldehyde (12 mmol) were refluxed in ethanol (30 mL) containing glacial acetic acid (2 drops) for 8 hours. The target compound was recrystallized from ethanol (Yield: 68%).
Table 3: Characterization of the Target Compound
Mechanistic Insights and Optimization
Role of Glacial Acetic Acid
The catalytic amount of acetic acid protonates the carbonyl oxygen of 4-tert-butylbenzaldehyde, enhancing electrophilicity and facilitating nucleophilic attack by the amino group.
Solvent and Temperature Effects
Ethanol was optimal for solubility and reflux conditions (78°C). Prolonged reaction times (>8 hours) minimized imine hydrolysis, improving yields.
Challenges and Alternative Approaches
Steric Hindrance from tert-Butyl Group
The bulky tert-butyl group necessitated extended reaction times. Alternative catalysts (e.g., molecular sieves) could accelerate imine formation.
Purity of Intermediates
Recrystallization from ethanol-water (1:2) ensured high purity (>95%) of the triazole-thiol intermediate, critical for efficient Schiff base condensation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Research Findings and Data Tables
Antioxidant Activity of Selected Analogs
Antimicrobial Activity (MIC in μg/mL)
| Compound | S. aureus | E. coli | Reference |
|---|---|---|---|
| 4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | 32 | 64 | |
| Ciprofloxacin (standard) | 2 | 1 |
Biological Activity
The compound 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on existing literature.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 356.5 g/mol. The structure features a triazole ring substituted with a thiol group and various aryl groups that enhance its biological activity.
Synthesis
The synthesis of triazole derivatives typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. For this specific compound, methods may include:
- Formation of the Triazole Ring : Utilizing 1,2,4-triazole precursors.
- Substitution Reactions : Introducing aryl groups through nucleophilic substitution or electrophilic aromatic substitution.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. The compound in focus has been evaluated against various cancer cell lines using assays such as XTT to measure cell viability:
- Case Study : A study synthesized multiple triazole derivatives and assessed their efficacy against cancer cell lines. The results highlighted that compounds with specific substitutions on the triazole ring showed enhanced cytotoxicity against breast and colon cancer cells .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol | MCF-7 (Breast) | 15 |
| Other Triazoles | HT29 (Colon) | 10 |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Triazoles are known for their broad-spectrum activity against bacteria and fungi:
- Antibacterial Activity : Studies have shown that derivatives like this one can inhibit the growth of various pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were often reported in the range of 0.12 to 1.95 µg/mL for structurally similar compounds .
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 0.5 |
| S. aureus | 0.75 |
Anti-inflammatory and Antioxidant Properties
Recent investigations have suggested that triazole derivatives exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and possess antioxidant activity due to the presence of thiol groups:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
